(E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EPPA is a derivative of pyrazole and has been extensively studied for its biological activities and pharmacological properties.
Mechanism of Action
The mechanism of action of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid is not fully understood, but it is believed to act by inhibiting the activity of COX-2. COX-2 is an enzyme that plays a critical role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects:
(E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid has been shown to exhibit anti-inflammatory, antitumor, and antioxidant activities. It has been found to inhibit the activity of COX-2, an enzyme that plays a critical role in inflammation and pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid has been found to reduce oxidative stress and protect against oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid is its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, antitumor, and antioxidant activities, which makes it a potential candidate for the development of new drugs. However, one limitation of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid is its potential toxicity. Further studies are needed to determine the safety and efficacy of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid in humans.
Future Directions
There are several future directions for the study of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid. One area of research is the development of new drugs based on (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid. (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid has been shown to exhibit anti-inflammatory, antitumor, and antioxidant activities, which makes it a potential candidate for the development of new drugs. Another area of research is the study of the mechanism of action of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid. Further studies are needed to determine the exact mechanism of action of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid and its potential applications in the field of medicine.
Synthesis Methods
(E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid can be synthesized using various methods, including the reaction of ethyl 3-oxobutanoate with hydrazine hydrate and acetylacetone. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate and ethyl bromoacetate. The resulting product is then treated with potassium hydroxide to yield (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid. The synthesis of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid requires careful handling and purification steps to ensure the purity of the final product.
Scientific Research Applications
(E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, antitumor, and antioxidant activities. (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in inflammation and pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
properties
IUPAC Name |
(E)-3-(1-ethylpyrazol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-10-6-5-7(9-10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCQQDRKJOFFLE-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC(=N1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.